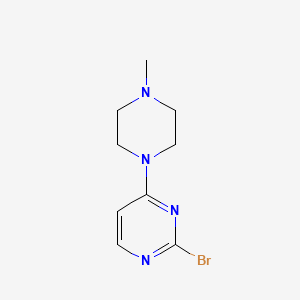
2-Bromo-4-(4-methylpiperazin-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic organic compound that features a bromine atom and a methylpiperazine group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine can be synthesized through a one-step reaction involving 5-bromo-2-chloropyrimidine and N-methylpiperazine . The reaction typically occurs under mild conditions, often in the presence of a base such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. These reactions can include nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (S_NAr): Common nucleophiles include amines, thiols, and alkoxides. The reaction typically requires a polar aprotic solvent and a base.
Palladium-Catalyzed Cross-Coupling: Reagents such as arylboronic acids or stannanes are used in the presence of a palladium catalyst and a base. Solvents like toluene or DMF are often employed.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, reacting with an amine could yield an aminopyrimidine derivative, while a cross-coupling reaction with an arylboronic acid would produce a biaryl compound.
Applications De Recherche Scientifique
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the piperazine ring can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A positional isomer with the bromine atom at a different position on the pyrimidine ring.
Uniqueness
2-Bromo-4-(4-methylpiperazin-1-yl)pyrimidine is unique due to the specific positioning of the bromine atom and the methylpiperazine group on the pyrimidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H13BrN4 |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
2-bromo-4-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)8-2-3-11-9(10)12-8/h2-3H,4-7H2,1H3 |
Clé InChI |
PVLRXWYBBNLOGV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


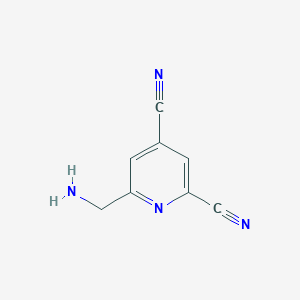

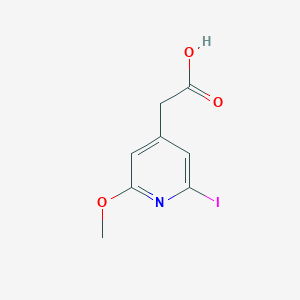
![4-(2-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14840116.png)
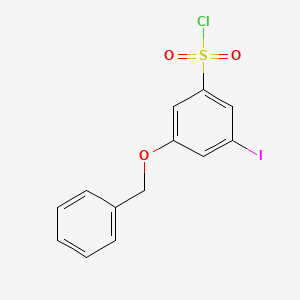
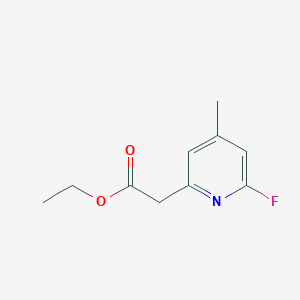
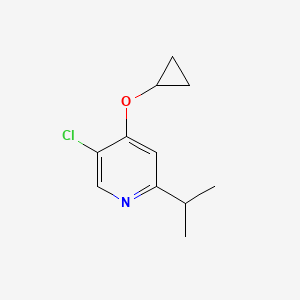




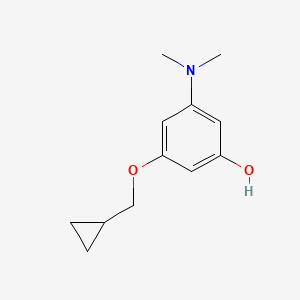
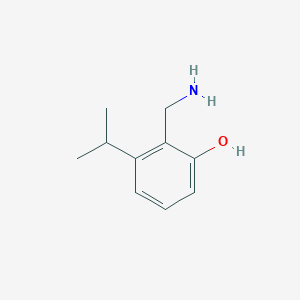
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
